molecular formula C24H26N2O2 B248468 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B248468
M. Wt: 374.5 g/mol
InChI Key: FWBNDJPYBYRVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as MNAP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MNAP belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antiviral properties.

Scientific Research Applications

1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and schizophrenia. 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, which is implicated in the development of Alzheimer's disease. In addition, 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have antipsychotic properties by blocking the dopamine D2 receptor, which is the target of many antipsychotic drugs.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to involve multiple targets in the body. 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to block the activity of certain receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are implicated in the development of various diseases, including schizophrenia and depression.
Biochemical and Physiological Effects:
1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects in the body. 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, which are involved in the regulation of mood, behavior, and cognition. 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for lab experiments, including its high purity and stability, its ability to target multiple targets in the body, and its diverse biological activities. However, 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability and high cost.

Future Directions

There are several future directions for the research on 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine. One direction is to investigate the potential applications of 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and viral infections. Another direction is to optimize the synthesis method of 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine to improve its yield and purity. Furthermore, future research could focus on the development of new derivatives of 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine with improved pharmacological properties and reduced toxicity. Finally, future research could investigate the mechanisms of action of 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine in more detail to gain a better understanding of its biological activities.

Synthesis Methods

The synthesis of 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction between 1-(2-methylbenzyl)piperazine and 2-naphthylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure 1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine.

properties

Product Name

1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H26N2O2/c1-19-6-2-3-9-22(19)17-25-12-14-26(15-13-25)24(27)18-28-23-11-10-20-7-4-5-8-21(20)16-23/h2-11,16H,12-15,17-18H2,1H3

InChI Key

FWBNDJPYBYRVEN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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